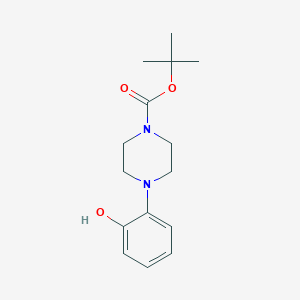

Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)12-6-4-5-7-13(12)18/h4-7,18H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJQUDZWTWSGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468333 | |

| Record name | tert-Butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313657-51-1 | |

| Record name | tert-Butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic methodologies for producing Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate, a valuable intermediate in medicinal chemistry. The piperazine moiety is a privileged scaffold found in numerous FDA-approved drugs, making robust synthetic access to its derivatives a critical objective in pharmaceutical research.[1] This document emphasizes the causality behind experimental choices, focusing on the principles of modern synthetic organic chemistry. We will dissect the prevalent synthetic strategies, provide detailed, field-proven protocols, and discuss the necessary analytical techniques for structural verification. The primary focus will be on the highly efficient Palladium-catalyzed Buchwald-Hartwig amination, with an alternative approach via direct N-Boc protection also presented for contexts where the precursor is readily available.

Introduction: The Strategic Importance of N-Aryl Piperazines

The N-aryl piperazine substructure is a cornerstone of modern pharmacology, integral to the molecular architecture of drugs targeting the central nervous system, oncology, and infectious diseases.[2][3] The title compound, this compound, serves as a key building block. The tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the N1 nitrogen of the piperazine ring, allowing for selective functionalization at the N4 position. The 2-hydroxyphenyl group offers a handle for further chemical modification or can act as a critical pharmacophoric element for receptor binding.

The synthesis of such C(aryl)-N bonds has historically been challenging.[4] Classical methods like nucleophilic aromatic substitution (SNAr) are often limited by harsh conditions and a narrow substrate scope, requiring highly activated aryl systems.[5] The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized this field, providing mild, efficient, and broadly applicable methods for constructing these vital linkages.

Comparative Synthetic Strategies

Two primary, logically distinct pathways are considered for the synthesis of the target molecule. The choice between them is typically dictated by the availability of starting materials, desired scale, and atom economy considerations.

Caption: High-level overview of the two primary synthetic routes.

Strategy A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the preeminent method for constructing aryl C-N bonds.[5] This palladium-catalyzed cross-coupling reaction offers exceptional functional group tolerance and operates under relatively mild conditions, making it the industrial and academic standard for synthesizing N-aryl piperazines.[6]

The reaction couples an amine (N-Boc-piperazine) with an aryl halide or triflate (e.g., 2-bromophenol or 2-chlorophenol) in the presence of a palladium catalyst, a phosphine ligand, and a base.[7]

Mechanistic Rationale: The catalytic cycle is a well-understood process involving several key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and the base removes a proton from the nitrogen, forming a palladium-amido complex.

-

Reductive Elimination: This is the product-forming step where the C-N bond is formed, releasing the N-aryl piperazine product and regenerating the Pd(0) catalyst.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Josiphos, Xantphos, or Buchwald's biarylphosphine ligands) are often required to facilitate the reductive elimination step and prevent the formation of inactive catalyst species.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Strategy B: Direct N-Boc Protection

This approach is highly efficient but contingent on the commercial availability or straightforward synthesis of the precursor, 1-(2-hydroxyphenyl)piperazine. The reaction involves treating this precursor with di-tert-butyl dicarbonate (Boc₂O) to protect the secondary amine. A similar procedure has been successfully employed for the corresponding 4-hydroxy isomer.[8]

Mechanistic Rationale: The reaction is a standard nucleophilic acyl substitution. The lone pair of electrons on the piperazine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate collapses, eliminating a tert-butoxide group (which is subsequently protonated) and carbon dioxide, to yield the stable carbamate product. This reaction is often performed in a non-nucleophilic solvent like dichloromethane (DCM) and may be facilitated by a mild base to scavenge the acidic byproduct.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

Protocol A: Buchwald-Hartwig Amination

This protocol is optimized for a high-yield synthesis on a laboratory scale.

Table 1: Reagents and Conditions for Buchwald-Hartwig Synthesis

| Component | Chemical Name | Mol. Wt. | Amount (mmol) | Mass/Volume | Role |

| Aryl Halide | 2-Bromophenol | 173.01 | 10.0 | 1.73 g | Electrophile |

| Amine | Tert-butyl piperazine-1-carboxylate | 186.25 | 12.0 (1.2 eq) | 2.24 g | Nucleophile |

| Pd Source | Tris(dibenzylideneacetone)dipalladium(0) | 915.72 | 0.1 (1 mol%) | 92 mg | Pre-catalyst |

| Ligand | Xantphos | 578.68 | 0.3 (3 mol%) | 174 mg | Ligand |

| Base | Sodium tert-butoxide | 96.10 | 14.0 (1.4 eq) | 1.35 g | Base |

| Solvent | Toluene (anhydrous) | - | - | 50 mL | Solvent |

Step-by-Step Methodology:

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the Pd₂(dba)₃ (92 mg), Xantphos (174 mg), and sodium tert-butoxide (1.35 g).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen gas for 10-15 minutes. This is a critical step to prevent oxidation of the Pd(0) catalyst and the phosphine ligand.

-

Reagent Addition: Under a positive pressure of inert gas, add the 2-bromophenol (1.73 g), tert-butyl piperazine-1-carboxylate (2.24 g), and anhydrous toluene (50 mL) via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (2-bromophenol) is consumed (typically 12-24 hours).

-

Work-up: Cool the mixture to room temperature. Carefully quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic phase with saturated aqueous sodium chloride (brine) (1 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil or solid should be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 9:1 to 7:3) to afford the pure product.

Protocol B: Direct N-Boc Protection

This protocol is ideal for its simplicity and high yield when the starting amine is available.[8]

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 1-(2-hydroxyphenyl)piperazine (1.78 g, 10.0 mmol) in dichloromethane (DCM, 40 mL).

-

Reagent Addition: To this stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11.0 mmol, 1.1 eq) portion-wise at room temperature. A mild exotherm may be observed.

-

Reaction: Stir the mixture at room temperature overnight (12-16 hours). Monitor the reaction by TLC until the starting amine is fully consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM.

-

Purification: To the resulting residue, add diethyl ether or hexane (approx. 30 mL) and stir or sonicate. The product should precipitate as a solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the pure product.[8]

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Expected Analytical Data for this compound

| Technique | Data Type | Expected Result (C₁₅H₂₂N₂O₃, MW: 278.35)[9] |

| ¹H NMR | Chemical Shift (δ) | ~8.5-9.5 ppm (s, 1H, Ar-OH), ~6.8-7.1 ppm (m, 4H, Ar-H), ~3.6-3.8 ppm (t, 4H, Boc-N-CH₂), ~3.0-3.2 ppm (t, 4H, Ar-N-CH₂), 1.48 ppm (s, 9H, C(CH₃)₃) |

| ¹³C NMR | Chemical Shift (δ) | ~155 ppm (C=O), ~148 ppm (Ar-C-OH), ~142 ppm (Ar-C-N), ~122, 120, 118, 116 ppm (Ar-CH), ~80 ppm (C(CH₃)₃), ~51 ppm (Ar-N-CH₂), ~44 ppm (Boc-N-CH₂), ~28.5 ppm (C(CH₃)₃) |

| HRMS (ESI+) | m/z | Calculated for [M+H]⁺ (C₁₅H₂₃N₂O₃⁺): 279.1703; Found: 279.170x |

| Purity (HPLC) | % Area | >95% (typical target for research use) |

Note: NMR shifts are predictive and should be confirmed experimentally. Solvent is typically CDCl₃ or DMSO-d₆.

Conclusion

The synthesis of this compound is most effectively achieved via modern palladium-catalyzed cross-coupling chemistry. The Buchwald-Hartwig amination provides a reliable, versatile, and high-yielding route from readily available starting materials. The causality of the reaction's success lies in the precise coordination chemistry of the palladium catalyst, which is expertly controlled by the choice of phosphine ligand and base. For situations where the deprotected N-aryl piperazine is accessible, direct Boc protection offers a simpler, albeit less versatile, synthetic alternative. The protocols and analytical data provided herein constitute a self-validating system, equipping researchers with the necessary tools to confidently synthesize and verify this critical pharmaceutical intermediate.

References

-

Reilly, S. W., & Mach, R. H. (n.d.). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters - ACS Publications. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]

-

Singh, U., et al. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Firth, J. D., et al. (2020). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. National Institutes of Health (NIH). [Link]

-

Unknown Author. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

-

PrepChem. (n.d.). Synthesis of 1-(tert-butoxycarbonyl)-4-(4-hydroxyphenyl)piperazine. [Link]

-

Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. [Link]

- Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

MDPI. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.

-

Chemsrc. (n.d.). tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate. [Link]

-

Pharmaffiliates. (n.d.). Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate. [Link]

-

PubMed. (n.d.). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. [Link]

-

Virtuous Lifesciences. (n.d.). tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. [Link]

-

PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jgtps.com [jgtps.com]

- 3. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. prepchem.com [prepchem.com]

- 9. vibrantpharma.com [vibrantpharma.com]

A Comprehensive Technical Guide to 1-Boc-4-(2-hydroxyphenyl)piperazine: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

A deep dive into the chemical intermediate, tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate, also known as 1-Boc-4-(2-hydroxyphenyl)piperazine. This guide serves as a critical resource for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, characterization, and pivotal role in the creation of advanced therapeutic agents.

Introduction: The Strategic Importance of 1-Boc-4-(2-hydroxyphenyl)piperazine

1-Boc-4-(2-hydroxyphenyl)piperazine, identified by the CAS Number 313657-51-1 , is a specialized organic molecule that has garnered significant interest in medicinal chemistry.[1] As a derivative of piperazine, a "privileged scaffold" in drug design, this compound combines the versatile reactivity of the piperazine ring with the unique electronic and steric properties of an ortho-substituted hydroxyphenyl group. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is a key feature, allowing for regioselective functionalization of the second nitrogen. This controlled reactivity makes it an invaluable building block for synthesizing complex molecules with precise pharmacological profiles.

This guide provides an in-depth exploration of the synthesis, physicochemical properties, and key applications of this compound, with a focus on its role as a crucial intermediate in the development of novel therapeutics, including 5-HT1A receptor ligands and cathepsin K inhibitors.[1]

Physicochemical and Structural Characteristics

A foundational understanding of the compound's properties is essential for its effective use in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source(s) |

| CAS Number | 313657-51-1 | [1] |

| Molecular Formula | C₁₅H₂₂N₂O₃ | [1] |

| Molecular Weight | 278.35 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 1-Boc-4-(2-hydroxyphenyl)piperazine | [1] |

| Predicted Boiling Point | 403.2 ± 40.0 °C | [1] |

| Predicted Density | 1.167 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 11.25 ± 0.35 |

Synthesis and Mechanism: Constructing the Aryl-Piperazine Core

The synthesis of 1-Boc-4-(2-hydroxyphenyl)piperazine primarily involves the formation of a carbon-nitrogen (C-N) bond between the piperazine ring and the hydroxyphenyl group. The two most prevalent and effective strategies for this transformation are the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr).

Causality of Method Selection

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the method of choice for its broad substrate scope and high functional group tolerance.[2][3][4] It is particularly effective for coupling amines with aryl halides (e.g., 2-bromophenol or a protected version) that are not sufficiently activated for SNAr. The choice of phosphine ligand is critical and is selected to balance catalyst stability and reactivity, promoting the key steps of oxidative addition and reductive elimination.[2][3]

-

Nucleophilic Aromatic Substitution (SNAr): This method is viable if the aromatic ring is sufficiently electron-deficient, typically requiring the presence of strong electron-withdrawing groups (like a nitro group) ortho or para to the leaving group (e.g., a halogen).[5] For synthesizing the title compound, this would necessitate starting with an activated fluorinated or chlorinated benzene derivative, followed by subsequent chemical modification to install the hydroxyl group, making it a more circuitous route compared to direct coupling methods.

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination approach, which offers a more direct and versatile route.

Caption: General workflow for Buchwald-Hartwig synthesis of the target compound.

Field-Proven Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a representative synthesis adapted from established methodologies for aryl-piperazine bond formation.[2][3][6] The synthesis proceeds in two main stages: the palladium-catalyzed coupling followed by the removal of the phenol protecting group.

Stage 1: Palladium-Catalyzed C-N Cross-Coupling

-

Inert Atmosphere Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is charged with the palladium precursor (e.g., Pd(OAc)₂, 0.05 equiv.), the phosphine ligand (e.g., BINAP, 0.08 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.). The flask is sealed, evacuated, and backfilled with an inert gas (Nitrogen or Argon) three times.

-

Expert Insight: The rigorous exclusion of oxygen and moisture is paramount as they can deactivate the palladium catalyst and lead to unwanted side reactions. The choice of a strong, non-nucleophilic base is crucial to facilitate the deprotonation of the piperazine nitrogen without competing in the reaction.

-

-

Reagent Addition: To the flask, add the aryl halide, 1-bromo-2-(benzyloxy)benzene (1.0 equiv.), and 1-Boc-piperazine (1.2 equiv.), followed by an anhydrous, degassed solvent such as toluene.

-

Expert Insight: Using a slight excess of the amine component can help drive the reaction to completion. The benzyloxy group is an effective protecting group for the phenol as it is stable to the basic reaction conditions and can be selectively removed later.

-

-

Reaction Execution: The reaction mixture is heated to 80-110 °C and stirred vigorously under the inert atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 8-24 hours).

-

Workup and Purification: Upon completion, the mixture is cooled to room temperature, diluted with a solvent like ethyl acetate, and filtered through a pad of celite to remove the palladium catalyst and inorganic salts. The filtrate is concentrated under reduced pressure, and the resulting crude product, tert-butyl 4-(2-(benzyloxy)phenyl)piperazine-1-carboxylate, is purified by silica gel column chromatography.

Stage 2: Deprotection via Hydrogenolysis

-

Reaction Setup: The purified protected intermediate from Stage 1 is dissolved in a suitable solvent (e.g., ethanol or methanol) in a flask. A catalytic amount of palladium on carbon (10% Pd/C) is added.

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus) and the suspension is stirred vigorously at room temperature.

-

Self-Validating System: The reaction progress can be monitored by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot indicate the cleavage of the benzyl ether.

-

-

Filtration and Isolation: Once the reaction is complete, the mixture is carefully filtered through celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to yield the final product, 1-Boc-4-(2-hydroxyphenyl)piperazine. The product can be further purified by recrystallization if necessary.

Analytical Characterization

Rigorous analytical methods are required to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. Key signals include the characteristic singlet for the nine protons of the Boc group (~1.4 ppm), multiplets for the piperazine ring protons, and distinct signals for the aromatic protons of the 2-hydroxyphenyl group.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. Expected characteristic absorptions include a broad O-H stretch for the phenol group (~3200-3500 cm⁻¹), C-H stretches for alkyl and aromatic groups (~2850-3100 cm⁻¹), and a strong C=O stretch for the Boc carbonyl group (~1680-1700 cm⁻¹).[7][8][9]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) would typically show a protonated molecular ion [M+H]⁺ at m/z corresponding to 279.17.[10][11][12]

Applications in Drug Discovery

The primary value of 1-Boc-4-(2-hydroxyphenyl)piperazine lies in its role as a versatile intermediate for the synthesis of pharmacologically active molecules. The Boc group can be easily removed under acidic conditions to liberate a reactive secondary amine, which can then be further functionalized.

Intermediate for 5-HT1A Receptor Ligands

The arylpiperazine moiety is a classic pharmacophore for serotonin 5-HT1A receptor ligands, which are targets for treating anxiety and depression.[2][13] 1-Boc-4-(2-hydroxyphenyl)piperazine serves as a precursor to these ligands. After deprotection of the Boc group, the resulting secondary amine can be alkylated with various electrophilic side chains to generate a library of candidate molecules for screening. The ortho-hydroxyl group can participate in key hydrogen bonding interactions with the receptor or serve as a handle for further modification.

Caption: Synthetic pathway from the title compound to 5-HT1A receptor ligands.

Precursor for Cathepsin K Inhibitors

Cathepsin K is a cysteine protease involved in bone resorption, and its inhibitors are investigated as potential treatments for osteoporosis.[1] Nonpeptidic biaryl inhibitors of human cathepsin K have been synthesized using 1-Boc-4-(2-hydroxyphenyl)piperazine as a starting material.[1] In these synthetic routes, the molecule provides a core scaffold onto which other pharmacophoric elements are built to achieve potent and selective inhibition of the enzyme.

Safety and Handling

As a laboratory chemical, 1-Boc-4-(2-hydroxyphenyl)piperazine and its derivatives should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14] Avoid contact with skin and eyes.[14] In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

1-Boc-4-(2-hydroxyphenyl)piperazine (CAS: 313657-51-1) is a strategically important building block in modern medicinal chemistry. Its synthesis, primarily achieved through robust methods like the Buchwald-Hartwig amination, provides access to a versatile platform for drug discovery. The ability to selectively deprotect and functionalize the piperazine ring, combined with the unique properties of the ortho-hydroxyphenyl group, makes it a valuable precursor for developing sophisticated molecules targeting complex diseases such as CNS disorders and osteoporosis. This guide underscores its significance and provides the foundational technical knowledge required for its effective application in research and development.

References

-

Buchwald-Hartwig Coupling - General Procedure. (n.d.). Organic Synthesis. Retrieved January 8, 2026, from [Link]

-

Synthesis and evaluation of deprotected N-boc piperazine derived mono-mannich bases. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 8, 2026, from [Link]

-

Synthesis of 1-(tert-butoxycarbonyl)-4-(4-hydroxyphenyl)piperazine. (n.d.). PrepChem.com. Retrieved January 8, 2026, from [Link]

-

Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2012). Organic Letters. Retrieved January 8, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 8, 2026, from [Link]

-

Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2020). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. (n.d.). University of Pennsylvania ScholarlyCommons. Retrieved January 8, 2026, from [Link]

-

tert-Butyl 4-(2-formylphenyl)-1-piperazinecarboxylate Spectra. (n.d.). SpectraBase. Retrieved January 8, 2026, from [Link]

-

tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Indian Journal of Heterocyclic Chemistry. Retrieved January 8, 2026, from [Link]

-

Mass spectrometry-based proteomics data from thousands of HeLa control samples. (2023). Nature. Retrieved January 8, 2026, from [Link]

-

Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling. (2012). NIH National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved January 8, 2026, from [Link]

-

IR Chart. (n.d.). Michigan State University. Retrieved January 8, 2026, from [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved January 8, 2026, from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

-

NMR Spectroscopy. (n.d.). Organic Chemistry Data. Retrieved January 8, 2026, from [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 8, 2026, from [Link]

-

Infrared Frequency Lookup Tool. (n.d.). Specac. Retrieved January 8, 2026, from [Link]

-

Nucleophilic Aromatic Substitution (NAS). (2021). YouTube. Retrieved January 8, 2026, from [Link]

Sources

- 1. TERT-BUTYL 4-((2-HYDROXYPHENYL)(PHENYL)METHYL)-1-PIPERAZINECARBOXYLATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. cscanada.net [cscanada.net]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. Mass spectrometry-based proteomics data from thousands of HeLa control samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adapting Data-Independent Acquisition for Mass Spectrometry-Based Protein Site-Specific N-Glycosylation Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Page loading... [guidechem.com]

An In-depth Technical Guide to Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate, a key intermediate in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, a robust synthesis protocol, its significant applications, and essential safety guidelines.

Executive Summary: A Versatile Scaffold in Drug Discovery

This compound is a heterocyclic organic compound featuring a phenylpiperazine core. The presence of a Boc (tert-butoxycarbonyl) protecting group on one piperazine nitrogen and a hydroxyl group at the ortho position of the phenyl ring makes it a strategically important building block. This specific arrangement of functional groups allows for sequential and site-selective modifications, rendering it invaluable in the synthesis of complex pharmaceutical agents. Its primary utility lies in its role as a precursor to molecules targeting critical biological pathways, including those involved in osteoporosis and neurological disorders.

Core Chemical & Physical Properties

The fundamental properties of this compound are crucial for its application in synthesis, dictating choices in solvents, reaction conditions, and purification methods. The molecular structure combines a rigid aromatic ring with a flexible piperazine ring, influencing its solubility and crystalline nature.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Synonyms | 1-Boc-4-(2-hydroxyphenyl)piperazine | [1] |

| CAS Number | 313657-51-1 | [1] |

| Molecular Formula | C₁₅H₂₂N₂O₃ | [1] |

| Molecular Weight | 278.35 g/mol | [1] |

| Predicted Boiling Point | 403.2 ± 40.0 °C | [1] |

| Predicted Density | 1.167 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 11.25 ± 0.35 | [1] |

Synthesis Protocol: N-Boc Protection

The synthesis of this compound is most efficiently achieved through the N-protection of its precursor, 1-(2-hydroxyphenyl)piperazine. The use of di-tert-butyl dicarbonate (Boc₂O) is the industry-standard method for this transformation due to its high efficiency and the clean nature of its byproducts (carbon dioxide and tert-butanol).

Causality of Experimental Choices:

-

Reactant Choice : 1-(2-hydroxyphenyl)piperazine provides the core structure. Di-tert-butyl dicarbonate is selected as the protecting group source because it is highly selective for amines and the Boc group can be removed under mild acidic conditions, ensuring orthogonality with other potential synthetic steps.

-

Solvent : Dichloromethane (DCM) is an excellent choice as it is relatively inert and effectively solubilizes the piperazine starting material, facilitating a homogenous reaction.

-

Reaction Control : The reaction is performed at room temperature. It is typically a gentle and high-yielding reaction that does not require heating or cooling. The progress can be easily monitored by Thin Layer Chromatography (TLC).

Step-by-Step Laboratory Methodology

-

Preparation : To a round-bottom flask, add 1-(2-hydroxyphenyl)piperazine (1.0 eq).

-

Dissolution : Dissolve the starting material in dichloromethane (approx. 10 mL per gram of starting material).

-

Reagent Addition : To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.

-

Reaction : Allow the mixture to stir at room temperature overnight.

-

Monitoring : Check for the completion of the reaction by TLC, observing the consumption of the starting material.

-

Workup : Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification : The resulting residue can be purified by trituration with a non-polar solvent like diethyl ether or hexane to precipitate the product as a solid, which is then collected by filtration. Further purification can be achieved by column chromatography if necessary.

-

Characterization : The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

Caption: General workflow for N-Boc protection synthesis.

Applications in Medicinal Chemistry

The true value of this compound is realized in its application as a versatile intermediate for creating more complex molecules with therapeutic potential.

Intermediate for Cathepsin K Inhibitors

This compound is a documented intermediate in the synthesis of nonpeptidic biaryl inhibitors of human cathepsin K.[1] Cathepsin K is a cysteine protease highly expressed in osteoclasts, and its excessive activity is linked to bone resorption in diseases like osteoporosis. The 2-hydroxyphenylpiperazine moiety serves as a core scaffold onto which other functional groups are built to achieve potent and selective inhibition of the enzyme.

Precursor for Serotonin Receptor (5-HT₁ₐR) Ligands

It is also used to synthesize precursors for 3,5-dioxo-(2H,4H)-1,2,4-triazines, which act as 5-HT₁ₐ receptor ligands.[1] The 5-HT₁ₐ receptor is a key target in the treatment of anxiety and depression. The piperazine nucleus is a common feature in many central nervous system (CNS) active drugs, and this intermediate provides a convenient entry point for developing novel modulators of serotonergic pathways.

Role of the Piperazine Scaffold

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs.[2] Its derivatives are known to exhibit diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The ability of the two nitrogen atoms to be functionalized allows for fine-tuning of a molecule's physicochemical properties, such as solubility and basicity, which is critical for optimizing pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).

Caption: Role as an intermediate in developing therapeutics.

Safety & Handling

-

Core Hazard : The precursor, 1-(2-hydroxyphenyl)piperazine, is classified as an acute oral toxicant (Category 3), a skin irritant (Category 2), and an eye irritant (Category 2).

-

Handling Precautions : Due to the irritant nature of the core structure, appropriate personal protective equipment (PPE) is mandatory.

-

Gloves : Chemical-resistant gloves (e.g., nitrile) must be worn.

-

Eye Protection : Safety glasses or goggles are required.

-

Lab Coat : A standard laboratory coat should be worn.

-

Ventilation : All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of any dust or aerosols.

-

-

Storage : The compound should be stored in a tightly sealed container in a cool, dry place.

-

Spill Response : In case of a spill, avoid generating dust. Sweep up the material using an inert absorbent and place it in a sealed container for proper chemical waste disposal.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for drug discovery. Its well-defined structure, featuring a strategically placed protecting group and reactive hydroxyl functionality, provides chemists with a reliable and versatile platform for synthesizing novel therapeutic agents. Understanding its properties, synthesis, and safe handling is paramount for any research program aiming to leverage the potent biological activities of the phenylpiperazine scaffold.

References

- Google Patents. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)

-

PrepChem.com . Synthesis of 1-(tert-butoxycarbonyl)-4-(4-hydroxyphenyl)piperazine. [Link]

-

ACG Publications . Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

-

ResearchGate . Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate. [Link]

-

Informational Website . Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Link]

-

IJBPAS . PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. [Link]

-

ResearchGate . Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

Sources

A Technical Guide to the Spectral Analysis of Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate

This technical guide provides a comprehensive analysis of the expected spectral data for tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate, a substituted piperazine derivative of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopy and comparative data from closely related analogues to provide a robust framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectral features of this molecule for identification, purity assessment, and structural elucidation.

Molecular Structure and Its Influence on Spectral Data

The structure of this compound (CAS Number: 313657-51-1) incorporates several key functional groups that give rise to characteristic signals in various spectroscopic analyses. The molecule consists of a piperazine ring, a tert-butoxycarbonyl (Boc) protecting group, and a 2-hydroxyphenyl substituent. The interplay of these components dictates the chemical environment of each atom and, consequently, its spectroscopic signature.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the piperazine ring protons, the tert-butyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (C₆H₄) | 6.8 - 7.2 | Multiplet (m) | 4H | The protons on the phenyl ring will appear in the aromatic region, with their specific shifts and multiplicities determined by their position relative to the hydroxyl and piperazine substituents. |

| Piperazine (N-CH₂) | 3.4 - 3.6 | Triplet (t) or Multiplet (m) | 4H | Protons on the piperazine ring adjacent to the Boc-protected nitrogen are expected to be deshielded. |

| Piperazine (N-CH₂) | 2.9 - 3.1 | Triplet (t) or Multiplet (m) | 4H | Protons on the piperazine ring adjacent to the phenyl-substituted nitrogen will have a distinct chemical shift. |

| Tert-butyl (-C(CH₃)₃) | ~1.45 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group will produce a strong singlet signal in the aliphatic region. |

| Hydroxyl (-OH) | Variable (broad) | Singlet (s) | 1H | The chemical shift of the phenolic hydroxyl proton is concentration and solvent dependent and may exchange with D₂O. |

Experimental Protocol: ¹H NMR Analysis [1]

A standard protocol for acquiring the ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to δ = 0.00 ppm.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Apply Fourier transformation to the free induction decay (FID), phase the spectrum, and calibrate the chemical shift scale using the internal standard. Integrate the peaks to determine the relative number of protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic (C-OH) | 150 - 155 | The carbon attached to the hydroxyl group is significantly deshielded. |

| Aromatic (C-N) | 140 - 145 | The carbon attached to the piperazine nitrogen will also be deshielded. |

| Aromatic (CH) | 115 - 130 | The remaining aromatic carbons will appear in this region. |

| Carbonyl (C=O) | ~155 | The carbonyl carbon of the Boc group is characteristically found in this downfield region. |

| Quaternary Carbon (-C(CH₃)₃) | ~80 | The quaternary carbon of the tert-butyl group. |

| Piperazine (N-CH₂) | 45 - 55 | The carbons of the piperazine ring will have distinct signals based on their nitrogen substituent. |

| Tert-butyl (-CH₃) | ~28 | The three equivalent methyl carbons of the tert-butyl group. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) would be a suitable technique.

Predicted Mass Spectrum:

-

Molecular Ion (M+H)⁺: Expected at m/z 293.18, corresponding to the protonated molecule [C₁₅H₂₂N₂O₃ + H]⁺.

-

Key Fragmentation: A characteristic loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da) is anticipated, leading to significant fragment ions. Fragmentation of the piperazine ring is also expected.[2]

Caption: Predicted Fragmentation Pathway in Mass Spectrometry.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile.

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

-

Mass Spectrometric Detection: Analyze the eluent using an electrospray ionization source in positive ion mode.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| Phenolic O-H | 3200 - 3600 (broad) | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 2980 | Stretching |

| Carbonyl C=O (Boc) | 1680 - 1700 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C-N | 1200 - 1350 | Stretching |

| C-O | 1000 - 1300 | Stretching |

Experimental Protocol: ATR-FTIR Analysis [3]

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the sample spectrum over a range of 4000-400 cm⁻¹. The final spectrum is the ratio of the sample to the background spectrum.

Synthesis and Purity Considerations

The synthesis of this compound can be achieved through various synthetic routes, often involving the reaction of a suitably protected piperazine with a 2-halophenol derivative. The purity of the final compound is critical for its intended application and can be assessed by a combination of the spectroscopic techniques described above, as well as chromatographic methods such as HPLC.

Caption: General Workflow for Synthesis and Analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the spectral data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, researchers can confidently identify and characterize this compound. The provided experimental protocols offer a starting point for obtaining high-quality spectral data. It is important to note that the actual experimental values may vary slightly depending on the specific instrumentation and conditions used.

References

- Benchchem. Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.

- Benchchem. Spectroscopic Analysis of 1-(2-chloroethyl)piperazine Hydrochloride Derivatives: A Comparative Guide.

- Stuart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.

- ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs.

- ChemicalBook. 1-(2-HYDROXY-PHENYL)-PIPERAZINE-4-CARBOXYLIC ACID TERT-BUTYL ESTER | 313657-51-1.

Sources

A Comprehensive Technical Guide to 1-Boc-4-(2-hydroxyphenyl)piperazine: Physicochemical Characterization and Analytical Methodologies

Introduction

1-Boc-4-(2-hydroxyphenyl)piperazine, with the systematic name tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a derivative of piperazine, a core scaffold in numerous approved pharmaceuticals, this molecule serves as a versatile building block for the synthesis of novel therapeutic agents. The presence of a Boc (tert-butoxycarbonyl) protecting group on one of the piperazine nitrogens enhances its utility in multi-step syntheses by allowing for regioselective functionalization. The 2-hydroxyphenyl moiety introduces a phenolic group ortho to the piperazine linkage, providing a handle for further chemical modification and potential interactions with biological targets. This guide provides an in-depth exploration of the physical and chemical properties of 1-Boc-4-(2-hydroxyphenyl)piperazine, with a primary focus on its physical appearance and the analytical techniques employed for its characterization.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in research and development. Below is a summary of the key properties of 1-Boc-4-(2-hydroxyphenyl)piperazine and its closely related isomers.

Physical Appearance

Given these observations, it is highly probable that 1-Boc-4-(2-hydroxyphenyl)piperazine is a solid at room temperature, presenting as a crystalline powder with a color ranging from white to off-white, potentially with a tan or yellowish hue. The presence of the phenolic hydroxyl group can make the compound susceptible to slight oxidation over time, which may contribute to a less pristine white appearance.

Key Physicochemical Data

The following table summarizes key physicochemical data for 1-Boc-4-(2-hydroxyphenyl)piperazine and related compounds for comparative analysis.

| Property | 1-Boc-4-(2-hydroxyphenyl)piperazine | 1-Boc-4-(4-hydroxyphenyl)piperazine | 1-Boc-piperazine |

| Molecular Formula | C₁₅H₂₂N₂O₃ | C₁₅H₂₂N₂O₃[1][5] | C₉H₁₈N₂O₂[3][4] |

| Molecular Weight | 278.35 g/mol | 278.35 g/mol [1][5] | 186.25 g/mol [3][4] |

| Physical State | Solid (inferred) | Tan or off-white powder[1] | White to off-white crystalline powder[4] |

| Melting Point | Not reported | Not reported | 43-47 °C |

| Boiling Point | Not reported | Not reported | 258 °C at 760 mmHg[3] |

| CAS Number | 353755-03-4 (representative) | 158985-25-2[1][5] | 57260-71-6[3][4] |

Analytical Characterization Workflow

Ensuring the identity and purity of 1-Boc-4-(2-hydroxyphenyl)piperazine is paramount for its use in any research or development setting. A multi-technique approach is recommended for comprehensive characterization.

Caption: Workflow for the comprehensive characterization of 1-Boc-4-(2-hydroxyphenyl)piperazine.

Experimental Protocols

-

Objective: To elucidate the chemical structure by identifying the connectivity of protons and carbons.

-

Protocol:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 300 MHz or higher field spectrometer.

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the proton signals and assign chemical shifts based on expected values for the piperazine, Boc, and 2-hydroxyphenyl moieties.

-

-

Objective: To determine the purity of the compound.

-

Protocol:

-

Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

-

Prepare a series of dilutions for linearity assessment if required.

-

Set up the HPLC system with a C18 reverse-phase column.

-

Use a mobile phase gradient, for example, starting with 95:5 Water (with 0.1% formic acid):Acetonitrile (with 0.1% formic acid) and ramping to 5:95 over 15-20 minutes.

-

Set the flow rate to 1.0 mL/min and the UV detector to an appropriate wavelength (e.g., 254 nm).

-

Inject 10 µL of the sample solution.

-

Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity.

-

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of 1-Boc-4-(2-hydroxyphenyl)piperazine.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration is recommended to minimize potential degradation.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust.

Conclusion

1-Boc-4-(2-hydroxyphenyl)piperazine is a valuable synthetic intermediate with a physical appearance that is likely a white to off-white or tan crystalline powder. Its characterization relies on a combination of visual inspection, physical measurements, and spectroscopic techniques to confirm its structure and purity. The methodologies and data presented in this guide provide a robust framework for researchers and scientists working with this compound, ensuring its quality and appropriate application in the synthesis of novel molecules with therapeutic potential.

References

-

Petalheadexim. (n.d.). N-Boc Piperazine (1-Boc-piperazine). Retrieved from [Link]

-

PubChem. (n.d.). 1-Boc-4-(2-formylphenyl)piperazine. Retrieved from [Link]

Sources

"potential applications of hydroxyphenylpiperazine derivatives in medicinal chemistry"

An In-Depth Technical Guide

The Hydroxyphenylpiperazine Scaffold: A Cornerstone for Modern Medicinal Chemistry

Abstract: The hydroxyphenylpiperazine moiety represents a "privileged scaffold" in medicinal chemistry, a core structural framework that is not only versatile in its synthetic tractability but also consistently found in a multitude of biologically active agents targeting a wide array of physiological pathways.[1][2] Its unique combination of a phenolic hydroxyl group—a key hydrogen bond donor and potential site for metabolic conjugation—and a piperazine ring, which offers two nitrogen atoms for substitution, provides a rich platform for modulating pharmacokinetic and pharmacodynamic properties.[3][4] This guide provides an in-depth analysis of the synthesis, structure-activity relationships (SAR), and significant therapeutic applications of hydroxyphenylpiperazine derivatives, with a focus on their roles as agents targeting the central nervous system (CNS), cancer, and specific enzyme pathways. We will explore the causality behind synthetic choices, detail self-validating experimental protocols, and provide a forward-looking perspective on this indispensable chemical entity.

The Hydroxyphenylpiperazine Scaffold: A Privileged Structure in Drug Discovery

The prominence of the piperazine ring in medicinal chemistry is well-established; it is a structural component in numerous FDA-approved drugs.[5][6] The addition of a hydroxyphenyl group creates a scaffold with a unique set of physicochemical properties. The two nitrogen atoms in the six-membered piperazine ring provide a combination of relative structural rigidity and a large polar surface area, along with multiple hydrogen bond acceptors and donors.[3][4] These features often lead to enhanced aqueous solubility and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, which are critical for developing orally bioavailable drugs.[3] The phenolic hydroxyl group can engage in crucial hydrogen-bonding interactions with biological targets, while the second nitrogen of the piperazine ring serves as a versatile synthetic handle for introducing various substituents to fine-tune target affinity, selectivity, and overall pharmacological profile.[2][3]

Core Synthetic Strategies

The synthesis of hydroxyphenylpiperazine derivatives is adaptable, allowing for the creation of large compound libraries for screening. A common and effective approach involves the N-arylation or acylation of a 4-(1-piperazinyl)phenol precursor. The choice of synthetic route is dictated by the desired final structure and the reactivity of the coupling partners.

The general workflow can be conceptualized as a convergent synthesis where the core scaffold is coupled with diverse side chains. This modularity is a key reason for the scaffold's utility in drug discovery programs.

Caption: General synthetic workflow for hydroxyphenylpiperazine derivatives.

A detailed experimental protocol for a common synthetic pathway is provided in Section 4.1. The choice between using an aroyl chloride (Pathway i) or a benzoic acid with a coupling agent like HBTU (Pathway ii) often depends on the commercial availability and stability of the starting materials.[7] The aroyl chloride route is typically more direct, while the HBTU coupling is broader in scope and can be used with carboxylic acids that are not easily converted to their acid chloride form.[7]

Key Therapeutic Applications

The structural versatility of hydroxyphenylpiperazine derivatives has been harnessed to develop agents for a wide range of diseases.

Central Nervous System (CNS) Agents

The piperazine scaffold is an indispensable pharmacophore in many CNS-active agents.[8] Its ability to be modified allows for precise targeting of various neurotransmitter receptors, making it a cornerstone in the development of treatments for neurological and psychiatric disorders.[9][10][11]

-

Mechanism of Action: Arylpiperazine derivatives, a class that includes many hydroxyphenylpiperazine compounds, are known to interact with a variety of CNS targets, most notably serotonin (5-HT) and dopamine receptors.[9][10] The substitution pattern on the aryl ring and the nature of the substituent on the second piperazine nitrogen dictate the receptor affinity and whether the compound acts as an agonist, antagonist, or reuptake inhibitor.[12] For example, compounds like m-chlorophenylpiperazine (mCPP) can induce the release of endogenous serotonin.[9]

-

Application in Opioid Receptor Modulation: Research has demonstrated that 1-substituted 4-(3-hydroxyphenyl)piperazines can function as pure opioid receptor antagonists.[13] Derivatives with N-phenylpropyl substituents have shown low nanomolar potencies at μ, δ, and κ opioid receptors.[13] This is significant because potent and selective opioid antagonists are crucial tools for studying opioid pharmacology and have therapeutic potential in treating opioid overdose and addiction.

-

Application in Neurodegenerative Disorders: In the context of Alzheimer's disease (AD), synaptic loss is a primary correlate of cognitive decline.[14][15] Specific N,N'-disubstituted piperazine derivatives have been identified as activators of the TRPC6 channel, a protein involved in synaptic function.[15] While an initial lead compound was unable to cross the blood-brain barrier (BBB), a structurally similar derivative, cmp2, was developed that successfully penetrates the BBB, activates TRPC6, and reverses deficits in synaptic plasticity in a mouse model of AD.[15] This highlights the scaffold's utility in designing CNS-penetrant drugs for neurodegenerative conditions.

Caption: Mechanism of action for neuroprotective hydroxyphenylpiperazine derivatives.

Anticancer Agents

The piperazine ring is a feature of several clinically successful anticancer drugs, including Imatinib and Everolimus, underscoring its importance in oncology.[5][6][16] Derivatives of hydroxyphenylpiperazine have been extensively investigated for their potential as novel antineoplastic agents.[17][18][19]

-

Mechanism of Action: These derivatives can exert their anticancer effects through various mechanisms. One notable mechanism is the inhibition of topoisomerase II (Topo II), an enzyme critical for DNA replication and repair in cancer cells.[17] By binding to the DNA-Topo II complex, these compounds can stabilize it, leading to DNA strand breaks and ultimately inducing apoptosis in cancer cells. Molecular docking studies have shown that phenylpiperazine derivatives can effectively bind to this complex.[17]

-

Structure-Activity Relationship (SAR): SAR studies have revealed that the nature and position of substituents on the phenyl rings are critical for cytotoxic activity. For instance, in a series of 1,2-benzothiazine derivatives bearing a phenylpiperazine moiety, a compound with a 3,4-dichlorophenyl group on the piperazine ring (BS230) showed stronger cytotoxicity towards breast cancer cells (MCF7) than the reference drug doxorubicin, while exhibiting lower toxicity to healthy cells.[17] This demonstrates the potential for fine-tuning the therapeutic index through targeted chemical modifications.

| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Phenanthridinylpiperazine Hybrid | THP1 (Leukemia) | 9.73 | [6] |

| 1,2-Benzothiazine-Phenylpiperazine | MCF7 (Breast) | Comparable to Doxorubicin | [17] |

| Quinoxaline Aryl Ethers | HCT-116 (Colon) | Varies by derivative | [18] |

| Novel Piperazine Derivative (PD-2) | HepG2 (Liver) | Effective up to 100 µg/mL | [19] |

| Caption: Summary of anticancer activity for various hydroxyphenylpiperazine derivative classes. |

Enzyme Inhibition: Tyrosinase Modulators

Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in melanin biosynthesis.[7][20] Overactivity of this enzyme can lead to hyperpigmentation disorders.[7] Consequently, tyrosinase inhibitors are valuable agents in dermatology and cosmetics.

-

Mechanism of Action: (4-(4-Hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives have been designed and synthesized as potent tyrosinase inhibitors.[7][20][21] Kinetic studies, such as Lineweaver-Burk plots, have demonstrated that these compounds act as competitive inhibitors, likely by binding to the catalytic active site of the enzyme and preventing the substrate (e.g., L-DOPA) from binding.[21] The hydroxyphenyl moiety is a key structural requirement for recognition within the enzyme's catalytic cavity.[7]

-

Structure-Activity Relationship (SAR): Extensive SAR studies have been conducted on this class of inhibitors. A key finding is that introducing hydrophobic substituents, particularly at the ortho-position of the aroyl moiety, significantly enhances inhibitory potency.[7][20][21] Compounds with these features have exhibited IC₅₀ values in the low micromolar range (1.5–4.6 µM), proving more potent than the reference inhibitor, kojic acid (IC₅₀ = 17.8 µM).[7][20] Conversely, the addition of hydrophilic groups or an extra phenyl ring was found to negatively impact binding affinity.[7] These compounds also demonstrated antioxidant activity and a lack of cytotoxicity in MTT assays, which are desirable properties for dermatological agents.[20][21]

| Compound Substituent (on aroyl moiety) | IC₅₀ vs. AbTYR (µM) | Inhibition Type | Reference |

| Unsubstituted (R=H) | 73.2 | Competitive | [7] |

| ortho-hydrophobic group | 1.5 - 4.6 | Competitive | [7][20] |

| Kojic Acid (Reference) | 17.8 | Competitive | [7][20] |

| Caption: Inhibitory activity of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives against tyrosinase. |

Key Experimental Methodologies

The trustworthiness of any medicinal chemistry campaign relies on robust and reproducible experimental protocols. The methods described below are foundational for the synthesis and evaluation of hydroxyphenylpiperazine derivatives.

General Synthesis Protocol: (4-(4-hydroxyphenyl)piperazin-1-yl)methanone Derivatives[7]

This protocol describes the N-acylation of 4-(1-piperazinyl)phenol using an aroyl chloride. The causality is clear: the basic nitrogen of the piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aroyl chloride to form a stable amide bond.

Step-by-Step Methodology:

-

Reactant Preparation: To a solution of 4-(1-piperazinyl)phenol (1.0 eq., e.g., 200 mg, 1.12 mmol) in anhydrous Dimethylformamide (DMF, approx. 4 mL) in a round-bottom flask, add N,N-diisopropylethylamine (DIPEA, 1.5 eq., 1.68 mmol). Cool the mixture to 0 °C in an ice bath. Rationale: DIPEA is a non-nucleophilic base used to scavenge the HCl byproduct of the reaction, driving the equilibrium towards the product.

-

Reagent Addition: Add the appropriate substituted benzoyl chloride (1.0 eq., 1.12 mmol) dropwise to the cooled mixture while stirring.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water (approx. 10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 10 mL). Rationale: The organic product will partition into the ethyl acetate layer, separating it from inorganic salts and water-soluble impurities.

-

Washing: Wash the combined organic phases with brine (3 x 15 mL) to remove residual water and DMF. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the final compound.

In Vitro Bioassay: Tyrosinase Inhibition Assay[7][21]

This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, using L-DOPA as a substrate. The formation of dopachrome is monitored spectrophotometrically.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of mushroom tyrosinase (AbTYR) in a phosphate buffer (0.05 M, pH 6.8). Prepare stock solutions of the test compounds and the reference inhibitor (kojic acid) in DMSO. Prepare a solution of L-DOPA in the same phosphate buffer.

-

Assay Setup: In a 96-well plate, add 20 µL of the test compound solution at various concentrations. Add 140 µL of phosphate buffer and 20 µL of the tyrosinase enzyme solution.

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of the L-DOPA solution to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 475 nm (for dopachrome formation) every minute for 15-20 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve. Determine the percentage of inhibition for each compound concentration relative to a control (containing DMSO instead of the inhibitor). Calculate the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%—by plotting percent inhibition against inhibitor concentration.

In Vitro Bioassay: Cytotoxicity (MTT) Assay[7][20]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells (e.g., B16F10 melanoma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the hydroxyphenylpiperazine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot cell viability against compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Future Perspectives and Conclusion

The hydroxyphenylpiperazine scaffold continues to be a highly fruitful starting point for the design of novel therapeutic agents. Its proven success across diverse biological targets confirms its status as a privileged structure in medicinal chemistry.[1][2] Future research will likely focus on several key areas:

-

Target Specificity: Synthesizing derivatives with even greater selectivity for specific receptor subtypes or enzyme isoforms to minimize off-target effects and improve safety profiles.

-

Multi-Target Ligands: Intentionally designing single molecules that can modulate multiple targets involved in a complex disease (e.g., a compound with both anti-inflammatory and neuroprotective properties for Alzheimer's disease).

-

Advanced Drug Delivery: Conjugating hydroxyphenylpiperazine derivatives to nanoparticles or other delivery systems to improve their pharmacokinetic properties and enable targeted delivery to specific tissues, such as tumors.

References

-

Mirabile, S., Germanò, M. P., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ChemMedChem. Available at: [Link]

-

Germanò, M. P., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ResearchGate. Available at: [Link]

-

Anonymous. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. PharmaTutor. Available at: [Link]

-

Mirabile, S., Germanò, M. P., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. PubMed. Available at: [Link]

-

Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science. Available at: [Link]

-

Zhang, X., et al. (2011). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]

- Anonymous. (2005). Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. Google Patents.

-

Rathi, E., et al. (2021). Piperazine derivatives for therapeutic use: A patent review (2010-present). ResearchGate. Available at: [Link]

-

De Luca, L., et al. (n.d.). (4‐Hydroxyphenyl)piperazine‐based tyrosinase inhibitor[16] and designed compounds. MDPI. Available at: [Link]

-

Jendekova, L., & Bacharova, L. (2005). Effects of a newly synthesized fluorophenylpiperazine derivative on basic cardiovascular functions. ResearchGate. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. Blog. Available at: [Link]

-

Singh, H., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Walayat, K., & Mohsin, N. U. A. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. Available at: [Link]

-

Rathi, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]

-

Walayat, K., & Mohsin, N. U. A. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK. Available at: [Link]

-

Zhang, L., et al. (2010). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. Available at: [Link]

-

Szałek, E., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. Available at: [Link]

-

Kumar, R., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind CNS Drugs: The Role of Piperazine Derivatives. Ningbo Inno Pharmchem Co., Ltd. Blog. Available at: [Link]

-

Roh, J., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. Available at: [Link]

-

Anonymous. (n.d.). Piperazine containing derivatives as anticancer agents. ResearchGate. Available at: [Link]

-

Mary, Y. S., et al. (2022). Investigation on 1-Acetyl-4-(4-hydroxyphenyl) piperazine an anti-fungal drug by spectroscopic, quantum chemical computations and molecular docking studies. ResearchGate. Available at: [Link]

-

Rathi, A., et al. (2024). The medicinal chemistry of piperazines: A review. Scilit. Available at: [Link]

-

Kumar, A., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. Available at: [Link]

-

Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. ACS Chemical Neuroscience. Available at: [Link]

-

Popugaeva, E., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. bioRxiv. Available at: [Link]

-

Anonymous. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. Available at: [Link]

-

Liu, H., et al. (2010). Cardiovascular pharmacology: an update. PubMed. Available at: [Link]

-

Das, S., et al. (2023). Marine-Derived Compounds Applied in Cardiovascular Diseases: Submerged Medicinal Industry. MDPI. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijrrjournal.com [ijrrjournal.com]

- 10. nbinno.com [nbinno.com]

- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 12. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity and Synthetic Utility of Boc-Protected Piperazines

Abstract

N-tert-butoxycarbonyl-piperazine (N-Boc-piperazine) stands as a cornerstone scaffold in the field of medicinal chemistry, serving as a critical intermediate in the synthesis of a vast spectrum of therapeutic agents. The strategic application of the Boc protecting group enables precise, regioselective functionalization of the piperazine ring, a moiety recognized as a "privileged scaffold" for its frequent appearance in clinically successful drugs. This guide provides a comprehensive technical overview of the role of Boc-protected piperazines in drug discovery. We will explore the causality behind its synthetic utility, detail key experimental protocols, survey the diverse biological activities of its derivatives—from oncology to neuropharmacology—and present quantitative bioactivity data. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in the creation of novel therapeutics.

Part 1: The Strategic Importance of the Boc Protecting Group in Piperazine Chemistry